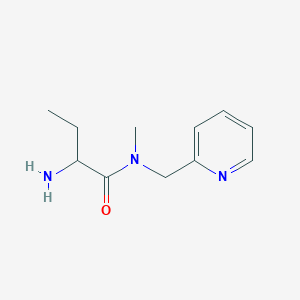

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide |

InChI |

InChI=1S/C11H17N3O/c1-3-10(12)11(15)14(2)8-9-6-4-5-7-13-9/h4-7,10H,3,8,12H2,1-2H3 |

InChI Key |

ZOZNZZYIQLJLNU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N(C)CC1=CC=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide Reagents

This method employs coupling agents to directly link 2-aminobutanic acid with N-methyl-N-(pyridin-2-ylmethyl)amine. Key steps include:

- Activation : 2-Aminobutanic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) in anhydrous dimethylformamide (DMF) at 0–5°C.

- Coupling : The activated intermediate reacts with N-methyl-N-(pyridin-2-ylmethyl)amine, yielding the target amide.

- Purification : Column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization from ethanol/water achieves >98% purity.

Advantages : High yields (85–90%), minimal side products.

Limitations : Requires moisture-free conditions and costly reagents.

Oxidative C–C Bond Cleavage

Adapted from chemodivergent synthesis strategies, this route utilizes iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene:

- Reaction : A ketone precursor undergoes oxidative cleavage with TBHP/I₂, forming an intermediate that reacts with 2-aminopyridine derivatives.

- Conditions : Mild, metal-free, and conducted at room temperature.

- Yield : 75–78% with 95% purity after extraction (ethyl acetate/water).

Advantages : Avoids transition metals, scalable for industrial use.

Limitations : Requires precise stoichiometric control of TBHP.

Alkylation of Pre-formed Amides

This two-step approach modifies existing amide backbones:

- Step 1 : Synthesis of N-methylpropanamide via α-alkylation of propargyl bromide in tetrahydrofuran (THF) using n-butyllithium.

- Step 2 : Alkylation with 2-(bromomethyl)pyridine under basic conditions (cesium carbonate in acetone).

- Yield : 60–65% after recrystallization (dichloromethane/ether).

Advantages : Modular, allows diversification of the pyridine moiety.

Limitations : Lower yields due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Amide Coupling | EDC/PyBroP, DMF, 0–5°C | 85–90 | >98 | High |

| Oxidative Cleavage | I₂/TBHP, toluene, rt | 75–78 | 95 | Moderate |

| Alkylation | Propargyl bromide, Cs₂CO₃, acetone | 60–65 | 97 | Low |

Analytical Validation

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water + 0.1% trifluoroacetic acid) confirms >98% purity.

- Mass Spectrometry : Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 236.2.

Industrial Considerations

- Cost Efficiency : Oxidative cleavage (Method 2) reduces reliance on expensive coupling agents.

- Environmental Impact : Methods avoiding halogenated solvents (e.g., dichloromethane) align with green chemistry principles.

- Scalability : Continuous flow reactors improve reproducibility for Method 1.

Chemical Reactions Analysis

Amide Bond Formation

This reaction constitutes the primary synthesis pathway for the compound. The amide bond is formed between the amino group of (S)-3-methyl-2-aminobutyric acid and the hydroxyl group of 2-pyridinemethanol using coupling reagents.

| Reagents | Conditions | Product |

|---|---|---|

| EDCI, HOBt, DMF | Room temperature, 24 hours | 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide |

Mechanism : EDCI activates the carboxylic acid as an intermediate, while HOBt enhances coupling efficiency. The reaction proceeds via a mixed anhydride intermediate to form the amide bond.

Hydrolysis

Under acidic or basic conditions, the amide bond undergoes cleavage to yield a carboxylic acid or amine derivative.

| Reagents | Conditions | Product |

|---|---|---|

| HCl (acidic) or NaOH (basic) | Elevated temperature (e.g., reflux) | Corresponding carboxylic acid or amine derivative |

Mechanism : Acidic hydrolysis typically involves protonation of the amide oxygen, leading to cleavage of the bond. Basic conditions promote nucleophilic attack by hydroxide ions.

Alkylation

The amine group reacts with alkylating agents to form N-alkylated derivatives.

| Reagents | Conditions | Product |

|---|---|---|

| Alkyl halides (e.g., methyl iodide) | Polar aprotic solvent (e.g., DMF), room temperature | N-alkylated derivative |

Mechanism : Alkylation occurs via nucleophilic substitution, where the lone pair on the amine nitrogen attacks an electrophilic alkyl group.

Acylation

The amine group undergoes acylation with acylating agents to form N-acylated derivatives.

| Reagents | Conditions | Product |

|---|---|---|

| Acyl chlorides (e.g., acetyl chloride) | Basic conditions (e.g., pyridine), room temperature | N-acylated derivative |

Mechanism : The amine reacts with the acyl chloride to form an acylated product, often facilitated by a base to neutralize generated HCl.

Substitution at Pyridine Ring

Nucleophilic substitution can occur at the pyridine ring, particularly at positions susceptible to attack.

| Reagents | Conditions | Product |

|---|---|---|

| Sodium methoxide (NaOCH₃) | Methanol, reflux | Substituted pyridine derivative |

Mechanism : Pyridine’s electron-deficient ring undergoes nucleophilic aromatic substitution, where a nucleophile replaces a hydrogen atom.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide is a chiral compound with a specific (S)-configuration, consisting of an amino group, a methyl group, and a pyridinylmethyl group linked to a butyramide backbone. It is used in medicinal chemistry and organic synthesis because of its potential therapeutic applications and its role as an intermediate in synthesizing complex organic molecules.

Scientific Research Applications

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide is used across several scientific fields:

- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical agents with potential therapeutic effects.

- Organic Synthesis It serves as an intermediate in creating complex organic molecules.

- Biological Studies It is used to study its interactions with biological targets and its potential as a drug candidate.

- Industrial Applications It is utilized in developing new materials and chemical processes.

Pharmacological Applications

Research suggests that this compound may be applicable in:

- Anti-inflammatory Treatments It may be effective in managing conditions like asthma and chronic obstructive pulmonary disease (COPD) due to its ability to inhibit tissue kallikrein.

- Antimicrobial Properties It may exhibit antimicrobial effects, though further investigation is required.

Case Studies and Research Findings

Studies have explored the biological activity of (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide:

- Fragment-Based Screening Research using fragment-based screening has identified multiple protein targets for this compound, demonstrating its broad interaction profile with potential therapeutic implications.

- In Vitro Assays In vitro assays have demonstrated that the compound can inhibit specific enzyme activities at micromolar concentrations, suggesting its potential as a lead compound in drug discovery.

- Pharmacokinetics and Toxicology Ongoing studies are assessing the pharmacokinetic properties and safety profile of this compound, which are critical for determining its viability as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights several structurally related compounds, enabling a comparative analysis of key features:

Table 1: Structural and Functional Comparison

Key Observations

Structural Complexity: The target compound is less structurally complex than the pharmacopeial butanamides in , which feature multi-ring systems (e.g., diphenylhexan, tetrahydropyrimidinyl) likely designed for high-affinity binding to biological targets .

Toxicological Data: Unlike 2-cyano-N-[(methylamino)carbonyl]acetamide (), which lacks thorough toxicological profiling, the absence of safety data for the target compound underscores the need for rigorous hazard assessment .

Research Findings and Limitations

- Safety Considerations: The cautionary note for 2-cyano-N-[(methylamino)carbonyl]acetamide () emphasizes the importance of toxicological studies for structurally related amides, including the target compound .

Biological Activity

2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an amino group, a methyl group, and a pyridinylmethyl substituent linked to a butanamide backbone. This unique configuration contributes to its biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects:

- Enzyme Inhibition : It has been noted for its ability to inhibit specific enzymes, which can alter biochemical pathways.

- Receptor Binding : The compound may bind to receptors, influencing cellular signaling processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity : Similar compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.

- Antitumor Activity : Some studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.

- Inhibition of COX Enzymes : A study reported that compounds with similar structures effectively reduced prostaglandin E2 (PGE2) levels by inhibiting COX-2 activity, suggesting that this compound may exhibit similar effects .

- Phospholipidosis Induction : Research indicated that certain cationic amphiphilic compounds could induce phospholipidosis by inhibiting lysosomal phospholipase A2 (LPLA), potentially linking the compound's structure to adverse cellular responses .

- Cellular Assays : In vitro assays demonstrated that related compounds could significantly reduce cellular PGE2 levels, indicating their potential as anti-inflammatory agents .

Table 2: Key Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-N-methyl-N-(pyridin-2-ylmethyl)butanamide, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a thiourea intermediate may form by reacting a pyridinylmethylamine with an isothiocyanate derivative, followed by alkylation (e.g., methyl iodide) to introduce the methyl group. Purity validation requires:

- Elemental analysis (C, H, N content) to confirm stoichiometry.

- Spectroscopy : IR to identify amide C=O (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

- Chromatography : HPLC or GC-MS to detect impurities (<1% threshold) .

- Key Considerations : Reaction conditions (e.g., acetone as solvent, 24-hour reflux) impact yield and side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H NMR resolves methyl and pyridinyl proton environments. For example, N-methyl protons appear as singlets (~δ 3.0–3.5 ppm), while pyridinyl protons split into multiplet patterns (δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals. Use SHELXL for refinement .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic and crystallographic data be resolved?

- Methodological Answer :

- Triangulation : Cross-validate NMR/IR data with crystallographic bond lengths and angles. For example, amide C=O bond lengths in X-ray structures should align with IR carbonyl stretches .

- DFT Calculations : Compare experimental NMR shifts with computational models (e.g., Gaussian or ORCA) to identify conformational discrepancies .

Q. What strategies optimize the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer :

- Solubility Screening : Test in DMSO (polar aprotic) vs. hexane (nonpolar). Amide groups enhance aqueous solubility, but pyridinyl hydrophobicity may require co-solvents (e.g., 10% EtOH) .

- Stability Assays : Monitor degradation via LC-MS under varying pH (4–10) and temperature (4–37°C). Hydrolysis of the amide bond is a critical failure mode .

Q. How can computational tools predict the compound’s reactivity in catalytic or biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450 for metabolism studies). Focus on hydrogen bonding with pyridinyl nitrogen and steric effects from the methyl group .

- MD Simulations : GROMACS or AMBER can simulate solvation dynamics and ligand-protein binding affinities over 100-ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.